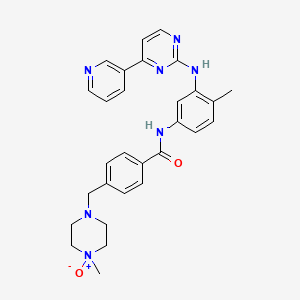

Imatinib (Piperidine)-N-oxide

Description

Contextualization of Imatinib (B729) (Piperidine)-N-oxide within Imatinib Metabolism Studies

Within this complex metabolic profile, Imatinib (Piperidine)-N-oxide, also known as CGP71422, emerges as a minor metabolite. nih.govpharmgkb.org Its formation occurs through the oxidation of the piperidine (B6355638) nitrogen atom of the Imatinib molecule. nih.gov In vitro studies have demonstrated that this transformation is mediated by the enzyme CYP3A4. nih.govpharmgkb.org While it is considered a minor product of Imatinib's biotransformation, its identification underscores the intricate pathways involved in the drug's breakdown. nih.govresearchgate.net Studies have identified Imatinib (Piperidine)-N-oxide in the urine of patients, particularly in the initial hours after drug administration. pharmgkb.org

Significance of Metabolite Characterization in Pharmaceutical Sciences

The thorough characterization of drug metabolites is a fundamental aspect of pharmaceutical sciences for several key reasons. nih.govcreative-proteomics.com Firstly, metabolites can possess their own pharmacological activity, either similar to or different from the parent drug. allucent.com In some cases, a metabolite may be responsible for a significant portion of the therapeutic effect, or conversely, it could lead to undesirable side effects. nih.govallucent.com

Secondly, understanding metabolite profiles is crucial for assessing a drug's safety. tandfonline.com Some metabolites can be reactive and potentially toxic. tandfonline.com Regulatory bodies like the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with significant exposure levels. nih.gov

Finally, knowledge of metabolic pathways helps in predicting and understanding drug-drug interactions. tandfonline.com Since many drugs are metabolized by the same enzymes, co-administration can lead to altered plasma concentrations of either the parent drug or its metabolites, potentially impacting both efficacy and safety. ashpublications.org The application of advanced analytical techniques like high-resolution mass spectrometry has significantly enhanced the ability to identify and characterize a wide array of drug metabolites, providing a more complete picture of a drug's journey through the body. thermofisher.com

Research Gaps and Future Directions in Imatinib Metabolite Investigations

Future research should focus on several key areas. Large-scale, multi-center studies are needed to further explore the genetic factors that influence Imatinib metabolism and how these variations impact the formation of specific metabolites in diverse patient populations. f1000research.com The development of predictive models that integrate genomic and metabolomic data could lead to more personalized treatment strategies for CML and other conditions treated with Imatinib. f1000research.com

Moreover, a more comprehensive understanding of the role of drug transporters in the disposition of Imatinib and its metabolites is needed. aacrjournals.org Investigating the interplay between metabolic enzymes and transporters could provide a more holistic view of the factors influencing drug exposure and response. Further research into the metabolic phenotype of tumors and how it is altered by Imatinib therapy could also reveal new therapeutic targets and strategies to overcome drug resistance. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSADRWGPCQTOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652617 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-91-9 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Formation and Biotransformation of Imatinib Piperidine N Oxide

Enzymatic Pathways of N-oxidation

The formation of Imatinib (B729) (Piperidine)-N-oxide is a result of N-oxidation, a metabolic process primarily carried out by two key enzyme superfamilies: Cytochrome P450s (CYPs) and Flavin-Containing Monooxygenases (FMOs).

Role of Cytochrome P450 Enzymes in N-oxidation

The Cytochrome P450 system, particularly the CYP3A4 isozyme, is a major contributor to the metabolism of imatinib. drugbank.com While its primary role is the formation of the main active metabolite, N-desmethylimatinib, CYP3A4 also facilitates the N-oxidation of the piperazine (B1678402) ring to form Imatinib (Piperidine)-N-oxide. nih.govdrugbank.compharmgkb.orgpharmgkb.org In vitro studies have confirmed the involvement of CYP3A4 in this reaction. pharmgkb.orgpharmgkb.org

Although CYP3A4 is the principal enzyme, other CYPs such as CYP1A1 and CYP1B1, which can be overexpressed in tumor tissues, have also been shown to be capable of metabolizing imatinib, though their specific contribution to piperidine (B6355638) N-oxide formation is less defined. pharmgkb.orgpharmgkb.org Another isozyme, CYP4F2, has also been implicated in forming other imatinib metabolites, but its direct role in producing the piperidine N-oxide is not well-established. pharmgkb.org

Contribution of Flavin-Containing Monooxygenases (FMOs) in N-oxidation

Flavin-Containing Monooxygenases (FMOs) are another class of enzymes that catalyze the N-oxidation of various xenobiotics. nih.gov Specifically, FMO3, the most abundant FMO isoform in the human liver, is involved in the formation of Imatinib (Piperidine)-N-oxide. drugbank.compharmgkb.orgpharmgkb.org FMOs typically catalyze the N-oxidation of tertiary amines, a structural feature present in the piperazine ring of imatinib. mdpi.comsemanticscholar.org The involvement of FMO3 highlights a dual enzymatic pathway for the generation of this metabolite. drugbank.compharmgkb.orgpharmgkb.org

Species-Specific Differences in N-oxidation Pathways

The metabolic profile of drugs can vary significantly between species, and imatinib is no exception. Studies comparing human and rat liver microsomes have revealed differences in the extent of N-oxide formation. For instance, in one study, rat liver microsomes produced substantially less N-oxide compared to mouse liver microsomes. acs.org This variability is often attributed to the species-specific expression and catalytic activity of different FMO and CYP isoforms. acs.org The human liver, for example, predominantly expresses FMO3, while other species may have different FMO isoform profiles. acs.org Such differences are crucial considerations when extrapolating preclinical data from animal models to human scenarios.

Mechanisms of N-oxidation on the Piperazine Ring

The N-oxidation of imatinib specifically occurs at the tertiary nitrogen atom of the N-methylpiperazine moiety. nih.govresearchgate.net This reaction involves the direct addition of an oxygen atom to the nitrogen, converting the tertiary amine into an N-oxide. This transformation is catalyzed by both CYP3A4 and FMO3. drugbank.compharmgkb.orgpharmgkb.org The resulting N-oxide is a more polar and water-soluble compound than the parent drug. The formation of an iminium intermediate on the piperazine ring has also been proposed as part of the metabolic activation pathways for imatinib in human liver microsomes. sci-hub.se

Identification of Precursors and Intermediates in the Formation of Imatinib (Piperidine)-N-oxide

In the synthesis of imatinib, various impurities can be generated. One such impurity is Imatinib (Piperidine)-N-oxide itself, which can be formed as a by-product. biosynth.com Synthetic routes often involve precursors like N-(3-bromo-4-methylphenyl)-4-methylbenzamide. researchgate.net

Degradation Pathways and Stability under Stress Conditions

The stability of imatinib and its metabolites is an important factor in its formulation and efficacy. Preliminary investigations have shown that imatinib's main degradation pathway under oxidative stress is the formation of N-oxides. nih.gov

Forced degradation studies have provided insights into the stability of imatinib under various conditions. Imatinib has demonstrated good thermal stability and is also stable in high humidity environments. nih.gov Interestingly, it is relatively stable in acidic (pH 4) and alkaline (pH 10) conditions but shows significant degradation at a neutral pH of 7.0. nih.govresearchgate.net Under UV light irradiation, imatinib undergoes some decomposition. nih.gov While these studies focus on the parent drug, the N-oxide metabolite, being a product of oxidation, is inherently part of this degradation landscape. Further research is needed to fully characterize the specific degradation pathways and stability of isolated Imatinib (Piperidine)-N-oxide under various stress conditions.

Compound Information Table

| Compound Name | Other Names |

| Imatinib | Gleevec, Glivec |

| Imatinib (Piperidine)-N-oxide | CGP 71422, Imatinib Impurity J, Imatinib Piperazine N4-Oxide biosynth.com |

| N-desmethylimatinib | CGP74588 nih.gov |

Enzymatic Contribution to Imatinib (Piperidine)-N-oxide Formation

| Enzyme Family | Specific Enzyme(s) | Role in N-oxidation |

|---|---|---|

| Cytochrome P450 | CYP3A4 nih.govdrugbank.compharmgkb.orgpharmgkb.org | Major contributor |

| CYP1A1 pharmgkb.orgpharmgkb.org | Potential contributor | |

| CYP1B1 pharmgkb.orgpharmgkb.org | Potential contributor | |

| Flavin-Containing Monooxygenases | FMO3 drugbank.compharmgkb.orgpharmgkb.org | Contributor |

Oxidative Stress Conditions

The formation of Imatinib N-oxide derivatives is a primary degradation pathway under oxidative stress. nih.gov Forced degradation studies, which subject the drug to extreme conditions to predict its stability, have consistently shown that Imatinib is labile to oxidation. researchgate.netwisdomlib.org When subjected to oxidative agents like hydrogen peroxide (H₂O₂), Imatinib degrades to form several products, including N-oxide compounds. nih.govresearchgate.net

Key findings from these studies include:

The main degradation products under oxidative stress include 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, which corresponds to Imatinib (Piperidine)-N-oxide. nih.gov

Another related product formed is the di-N-oxide derivative, 4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. nih.gov

Studies using advanced analytical techniques like LC-HRMSⁿ have identified a transformation product (TP510) as imatinib piperazine-N-oxide, which has also been reported as a metabolite. researchgate.net

Imatinib Degradation Products Under Oxidative Stress

| Oxidative Agent | Identified Degradation Products | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Imatinib (Piperidine)-N-oxide | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Imatinib (Piperidine)-N,N-dioxide | nih.gov |

| Advanced Oxidation Processes (AOPs) | Imatinib piperazine-N-oxide (TP510) | researchgate.net |

Thermal Degradation Profiles

Imatinib has demonstrated considerable stability under thermal stress conditions as part of forced degradation studies. researchgate.net Research indicates that the drug is stable against thermal degradation when tested as part of a formulation at various temperatures, including 0°C, ambient temperature, and 40°C. nih.gov

However, safety data for the isolated compound Imatinib (Piperidine)-N-oxide indicates that at very high temperatures, such as those encountered during a fire, thermal decomposition can occur. aksci.com Under these conditions, hazardous decomposition products may be generated. aksci.comcleanchemlab.com

Thermal Stability and Decomposition of Imatinib Compounds

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| Imatinib Mesylate | Forced Degradation (Thermal Stress) | Stable | researchgate.net |

| Imatinib Formulation | Storage at 0°C, Ambient, 40°C | Stable, no remarkable change in drug content | nih.gov |

| Imatinib (Piperidine)-N-oxide | Combustion / High-Temperature Decomposition | Generates irritating and toxic gases (Carbon oxides, Nitrogen oxides) | aksci.comcleanchemlab.com |

Hydrolytic Stability Studies

Hydrolytic stability studies investigate the degradation of a drug in contact with water across a range of pH levels. wisdomlib.org Research shows that Imatinib is stable under neutral hydrolytic conditions. researchgate.net However, it undergoes degradation in both acidic and alkaline environments. nih.govresearchgate.net

The primary degradation products formed under these hydrolytic stress conditions are not the N-oxide derivative but rather result from the cleavage of the amide bond within the Imatinib structure. researchgate.net

The main hydrolytic degradation products are:

4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine

4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid

These findings indicate that while Imatinib (Piperidine)-N-oxide is a key metabolite and oxidative degradation product, it is not a primary product of hydrolytic degradation. researchgate.net The stability of Imatinib at neutral pH is also noted in environmental studies, where it is found to be fairly stable in wastewater. researchgate.net

Hydrolytic Stability of Imatinib

| Condition | Stability | Major Degradation Products | Reference |

|---|---|---|---|

| Neutral (pH 7) | Stable | Not Applicable | researchgate.net |

| Acidic | Labile | 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid | researchgate.net |

| Alkaline | Labile | 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid | researchgate.net |

Analytical Methodologies for Imatinib Piperidine N Oxide Quantification and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating Imatinib (B729) (Piperidine)-N-oxide from the parent drug and other related metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed techniques, often coupled with various detectors for identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the analysis of Imatinib and its related substances, including the piperazine (B1678402) N-oxide impurity. ijpsonline.com This technique is valued for its ability to separate multiple components within a sample, making it suitable for impurity profiling. ijpsonline.com

In a representative method, the separation of Imatinib and its impurities, including Imatinib piperazine-N-oxide, was achieved on an Atlantis T3 C18 column (150 x 4.6 mm, 3 μm). ijpsonline.com The analysis utilized a gradient elution with a mobile phase composed of an inorganic buffer (0.01 M 1-Octane sulphonic acid with 0.2% trifluoroacetic acid) and methanol (B129727), delivered at a flow rate of 1.0 ml/min. ijpsonline.com Detection was performed at a UV wavelength of 230 nm. ijpsonline.com Under these conditions, Imatinib piperazine-N-oxide was observed to have a retention time of approximately 30.2 minutes, which was distinct from the parent Imatinib peak at 33.3 minutes, allowing for clear separation and identification. ijpsonline.com The method demonstrated good specificity with no interference between the analyte peaks. ijpsonline.com

Further studies have employed different C18 columns and mobile phase compositions to optimize separation. For instance, a mobile phase of acetonitrile (B52724) and 10 mM KH2PO4 buffer (pH 4.6) has been used, with UV detection set at 270 nm. wjbphs.com Another method utilized a mobile phase of buffer, acetonitrile, and methanol with detection at 240 nm. bepls.com These HPLC-UV methods, while robust for detecting and quantifying impurities, are foundational and can be adapted for various analytical needs. ijpsonline.comwjbphs.combepls.com

Table 1: Example HPLC-UV Method Parameters for Imatinib (Piperidine)-N-oxide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Atlantis T3 C18 (150 mm × 4.6 mm), 3 μm | ijpsonline.com |

| Mobile Phase | Methanol and Buffer (0.01 M 1-Octane sulphonic acid with 0.2% trifluoroacetic acid) | ijpsonline.com |

| Ratio | 50:50, v/v | ijpsonline.com |

| Flow Rate | 1.0 ml/min | ijpsonline.com |

| Detection | UV at 230 nm | ijpsonline.com |

| Retention Time | 30.219 min | ijpsonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the definitive identification and quantification of Imatinib and its metabolites. nih.govphmethods.net This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov It is particularly valuable for analyzing complex biological matrices where metabolites may be present at low concentrations. nih.gov

LC-MS/MS methods typically involve monitoring specific mass transitions from a precursor ion (the molecular ion of the analyte) to one or more product ions. For Imatinib, a common transition monitored is m/z 494.40 → 394.20. phmethods.net For its metabolites, such as the N-desmethyl derivative, the transition m/z 480.3 → 394.2 is often used. nih.gov The piperidine (B6355638) N-oxide metabolite would have a distinct molecular weight and fragmentation pattern, allowing for its specific detection. nih.gov

Differentiating between isomeric metabolites, such as N-oxides and hydroxylated compounds, is a significant analytical challenge. Atmospheric Pressure Chemical Ionization (APCI) coupled with mass spectrometry offers a solution to this problem. researchgate.net N-oxide metabolites are known to undergo thermal deoxygenation (loss of an oxygen atom) in the heated APCI source. diva-portal.orglookchem.com This characteristic behavior is not observed with hydroxyl metabolites. researchgate.net By comparing the mass spectra obtained under APCI conditions with those from a softer ionization technique like Electrospray Ionization (ESI), where deoxygenation is less likely, analysts can distinguish the N-oxide from its hydroxylated isomer. researchgate.net This in-source decomposition serves as a diagnostic tool for identifying the N-oxide structure of metabolites like Imatinib (Piperidine)-N-oxide. researchgate.net

Electrospray Ionization (ESI) is the most frequently used ionization source for the LC-MS analysis of Imatinib and its metabolites due to its wide applicability and "soft" ionization nature, which typically produces prominent protonated molecules ([M+H]+) with minimal in-source fragmentation. phmethods.netnih.gov This simplifies the mass spectra and enhances sensitivity, especially when using techniques like multiple reaction monitoring (MRM). phmethods.netfrontiersin.org For the analysis of Imatinib (Piperidine)-N-oxide, ESI in positive ion mode is employed to generate the [M+H]+ ion, which is then subjected to tandem mass spectrometry (MS/MS) for fragmentation and confirmation. lookchem.comfrontiersin.org The resulting product ions provide structural information that confirms the identity of the metabolite. lookchem.com The stability of the N-oxide under ESI conditions, compared to APCI, is a key advantage for its unambiguous identification. lookchem.com

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically <2 μm), offers significant advantages over traditional HPLC for the analysis of Imatinib (Piperidine)-N-oxide. waters.com The primary benefits are increased resolution, higher sensitivity, and substantially shorter analysis times. nih.govwaters.com

A UPLC-MS/MS method was developed to separate Imatinib from nine of its related impurities, including Imatinib (Piperidine)-1-oxide, within a six-minute run time. waters.com This method utilized an ACQUITY Premier CSH Phenyl-Hexyl Column with an MS-compatible mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid. waters.com In another study, a UPLC-MS/MS method was developed for the simultaneous measurement of Imatinib and its N-desmethyl metabolite in rat plasma using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). nih.gov This highlights the efficiency of UPLC-MS/MS for high-throughput analysis in pharmacokinetic and metabolic studies. nih.govwaters.com

Table 2: UPLC-MS/MS Method Parameters for Imatinib and Metabolite Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water | nih.gov |

| Ionization Mode | Positive Ion Mode | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Mass Transition (Imatinib) | m/z 494.3 → 394.2 | nih.gov |

| Mass Transition (N-desmethyl imatinib) | m/z 480.3 → 394.2 | nih.gov |

Electrospray Ionization (ESI) Source Application

Method Development and Validation for Quantification in Biological Matrices (e.g., plasma, urine, liver microsomes)

Developing and validating robust analytical methods is essential for the accurate quantification of Imatinib (Piperidine)-N-oxide in complex biological matrices such as plasma, urine, and liver microsomes. nih.govamazonaws.com Validation is performed according to guidelines from regulatory bodies like the ICH to ensure the method is reliable and reproducible. scielo.br

Sample preparation is a critical first step. For plasma samples, a simple protein precipitation with acetonitrile or methanol is often sufficient to extract the analytes before LC-MS/MS analysis. phmethods.netnih.gov For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed. nih.gov

Method validation involves assessing several key parameters:

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For Imatinib and its metabolites, linear ranges are commonly established from low ng/mL to several thousand ng/mL. amazonaws.comnih.gov

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the repeatability of the results. Both are assessed at multiple concentration levels (low, medium, and high QC samples), with acceptance criteria typically within ±15% (or ±20% at the LLOQ). nih.govamazonaws.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For Imatinib metabolites, LOQs are often in the low ng/mL range. amazonaws.comresearchgate.net

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting biological components on the ionization of the analyte. amazonaws.comnih.gov

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity. amazonaws.com

Studies have successfully validated methods for quantifying Imatinib and its metabolites in human plasma, rat plasma, and human liver microsomes, demonstrating the applicability of these techniques in preclinical and clinical research. nih.govphmethods.netnih.gov

Table 3: Summary of Validation Parameters from a Validated LC-MS/MS Method for Imatinib in Human Plasma

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 5 ng/mL - 8 µg/mL | amazonaws.com |

| Correlation Coefficient (r²) | > 0.99 | amazonaws.com |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | amazonaws.com |

| Intra-day & Inter-day Precision (%RSD) | < 15% | amazonaws.com |

| Accuracy | Close to 100% | amazonaws.com |

| Extraction Method | Protein Precipitation | amazonaws.com |

Linearity, Precision, and Accuracy Assessments

The reliability of an analytical method hinges on its linearity, precision, and accuracy. For Imatinib (Piperidine)-N-oxide, these parameters are rigorously evaluated during method validation to ensure that the measurements are proportional to the concentration of the analyte and are both reproducible and close to the true value.

Linearity: Linearity is established by analyzing samples with known concentrations of Imatinib (Piperidine)-N-oxide and demonstrating a direct proportional relationship between the concentration and the instrumental response. In a high-performance liquid chromatography (HPLC) method developed for the analysis of Imatinib and its related substances, a high regression coefficient (>0.999) was achieved, confirming the linearity of the method. ijpsonline.com

Precision: Precision is assessed by repeatedly analyzing a single sample to determine the degree of agreement among individual test results. It is typically expressed as the relative standard deviation (RSD). For an HPLC method, the system precision was found to have a percentage relative standard deviation of 1.15%, which is well within the acceptable limits. ijpsonline.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. In one study, the recovery of Imatinib (Piperidine)-N-oxide was 107.70%, which falls within the standard acceptance criteria of 80%-120%. ijpsonline.com

Table 1: Summary of Linearity, Precision, and Accuracy Data for Imatinib (Piperidine)-N-oxide Quantification

| Parameter | Method | Finding | Reference |

| Linearity | HPLC | Regression Coefficient > 0.999 | ijpsonline.com |

| Precision | HPLC | %RSD = 1.15% | ijpsonline.com |

| Accuracy | HPLC | Recovery = 107.70% | ijpsonline.com |

Sensitivity (Limit of Detection, Limit of Quantitation)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

In a validated HPLC method for Imatinib and its impurities, the LOD and LOQ for Imatinib (Piperidine)-N-oxide were determined to be 0.383 μg/ml and 1.15 μg/ml, respectively. ijpsonline.com These values indicate the method's capability to detect and quantify even trace amounts of the N-oxide metabolite. The determination of LOD and LOQ is often based on the signal-to-noise (S/N) ratio, where the S/N ratio for LOD is typically around 3 and for LOQ is around 10. ijpsonline.com

Table 2: Sensitivity Parameters for Imatinib (Piperidine)-N-oxide Analysis

| Parameter | Value | Method | Reference |

| Limit of Detection (LOD) | 0.383 μg/ml | HPLC | ijpsonline.com |

| Limit of Quantitation (LOQ) | 1.15 μg/ml | HPLC | ijpsonline.com |

Selectivity and Interference from Endogenous Compounds or Co-administered Drugs

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous compounds from biological matrices or co-administered drugs.

In the analysis of Imatinib (Piperidine)-N-oxide, it is crucial to ensure that the method is specific and free from interference. Chromatographic methods, such as HPLC and UPLC, are designed to separate the N-oxide from the parent drug, Imatinib, and other related impurities like N-Desmethyl-imatinib. ijpsonline.com The use of a blank solution (containing no analyte) is a standard procedure to confirm that no interfering peaks are observed at the retention time of Imatinib (Piperidine)-N-oxide. ijpsonline.com In one HPLC method, the peak for Imatinib (Piperidine)-N-oxide was observed at a retention time of 30.219 minutes, well-separated from the Imatinib peak at 33.269 minutes and the N-Desmethyl imatinib peak at 38.934 minutes. ijpsonline.com Furthermore, the use of electrospray ionization (ESI) as the mass spectrometry source is preferred over atmospheric pressure chemical ionization (APCI) to prevent the in-source deoxygenation of the N-oxide back to Imatinib, which could lead to inaccurate quantification. nih.gov

Matrix Effects and Extraction Recovery

When analyzing biological samples, such as plasma, the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This is known as the matrix effect. It is essential to evaluate and minimize matrix effects to ensure accurate quantification.

Solid-phase extraction (SPE) is a common sample preparation technique used to remove interfering components from the matrix and concentrate the analyte. nih.gov Different SPE cartridges with various sorbent chemistries are tested to achieve optimal extraction recovery and minimize matrix effects. nih.gov For Imatinib and its metabolites, improved extraction recovery was observed with specific mixed-mode SPE cartridges. nih.gov The absolute matrix factor and the internal standard (IS) normalized matrix factor are calculated to assess the extent of ion suppression or enhancement. nih.gov An effective method will have a matrix factor close to 1, indicating minimal interference from the plasma components. nih.gov The recovery of the analyte from the biological matrix is also a critical parameter, with one high-throughput bioanalytical method achieving a recovery of over 85% for Imatinib. nih.gov

Spectroscopic Characterization of Imatinib (Piperidine)-N-oxide

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Imatinib (Piperidine)-N-oxide. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in deducing its elemental composition. For Imatinib (Piperidine)-N-oxide, the molecular formula has been confirmed as C₂₉H₃₁N₇O₂. chemwhat.comscbt.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule's structure, allowing for its unambiguous identification. The fragmentation of the N-oxide will differ from that of the parent Imatinib, providing a clear distinction between the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. synhet.com This information is crucial for confirming the site of oxidation on the piperidine ring. The chemical shifts and coupling constants of the protons and carbons adjacent to the N-oxide group will be significantly different from those in the parent Imatinib molecule.

Other Spectroscopic Techniques: Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to identify the functional groups present in the molecule. synhet.com The N-O stretching vibration would be a characteristic peak in the IR spectrum of Imatinib (Piperidine)-N-oxide. UV-Vis spectrophotometry is primarily used for quantitative analysis by measuring the absorbance of the compound at a specific wavelength. synhet.com

Pharmacological and Toxicological Investigations of Imatinib Piperidine N Oxide

In Vitro Pharmacological Activity Profiling

The in vitro characterization of Imatinib (B729) (Piperidine)-N-oxide has focused on its potential for enzymatic inhibition and antineoplastic effects, revealing a profile distinct from its parent compound.

Direct and specific data on the inhibitory activity of Imatinib (Piperidine)-N-oxide against its parent drug's primary targets, such as the BCR-ABL1 and c-KIT kinases, are not extensively detailed in published literature. However, molecular modeling studies have been conducted to predict the potential activity of imatinib metabolites. These in silico analyses suggested that the binding modes of various metabolites to the Abl kinase domain were comparable to that of imatinib, indicating a possibility of retained activity. nih.gov

Further in vitro enzymatic assays have shown that Imatinib (Piperidine)-N-oxide exhibits some inhibitory capacity, although not against the primary therapeutic kinases. In one study, it was found to moderately affect the activity of CYP3A4, a key enzyme in drug metabolism. At concentrations ranging from 0.1 to 10 µM, the metabolite produced less than 38% inhibition of amodiaquine (B18356) N-deethylation, a marker of CYP3A4 activity. nih.gov This suggests a weak interaction compared to the potent inhibition of target kinases by the parent compound.

The pharmacological potency of Imatinib (Piperidine)-N-oxide is considered minor when compared to imatinib and its main active metabolite, N-desmethylimatinib (CGP 74588). The N-desmethyl derivative is known to have in vitro potency similar to the parent drug. fda.govdrugbank.combccancer.bc.ca In contrast, Imatinib (Piperidine)-N-oxide is a minor metabolite with limited data suggesting significantly lower activity. nih.gov The primary role in the therapeutic effect of imatinib treatment is attributed to the parent drug and the N-desmethyl metabolite.

| Compound | Metabolite Type | Known In Vitro Activity | Reference |

|---|---|---|---|

| Imatinib | Parent Drug | Potent inhibitor of BCR-ABL, c-KIT, and PDGFR kinases (IC50 ~25-100 nM). | chemsrc.com |

| N-desmethylimatinib (CGP 74588) | Major, Active | Shows in vitro potency similar to the parent drug, imatinib. | fda.govdrugbank.com |

| Imatinib (Piperidine)-N-oxide (CGP 71422) | Minor | Moderate (<38%) inhibition of CYP3A4 activity; specific kinase inhibition data is limited. | nih.gov |

Antineoplastic Activity in Cell Lines

In Vivo Pharmacological and Toxicological Effects

In vivo studies provide essential context for the systemic relevance of metabolites. For Imatinib (Piperidine)-N-oxide, in vivo data is sparse, primarily focusing on its detection and exposure relative to the parent compound.

While there are extensive animal model studies for the parent drug imatinib, demonstrating its effects in mice, rats, and monkeys, specific in vivo studies administering Imatinib (Piperidine)-N-oxide to evaluate its standalone pharmacological or toxicological effects are not widely reported. fda.gov It has been claimed that the metabolite exhibits antineoplastic activity in vivo, but supporting experimental data from animal models is not provided in the available literature. biosynth.com Studies in lactating rats have shown that after administration of imatinib, both the parent drug and its metabolites are excreted into milk, with concentrations in milk being approximately three-fold higher than in plasma. fda.gov However, these studies did not separately quantify the piperidine-N-oxide metabolite.

The systemic exposure to Imatinib (Piperidine)-N-oxide appears to be low and transient. In human studies, the metabolite was detected in urine at 2 hours post-dose of imatinib but was no longer observable at the 24-hour time point. pharmgkb.org This suggests rapid formation and elimination.

| Compound | Relative Systemic Exposure (Plasma AUC) | Detection Notes | Reference |

|---|---|---|---|

| Imatinib | ~65% of total radioactivity | Major component in plasma. | researchgate.net |

| N-desmethylimatinib (CGP 74588) | ~9% of total radioactivity | Main circulating active metabolite. | researchgate.net |

| Imatinib (Piperidine)-N-oxide | Minor component of remaining metabolites | Detected in urine at 2h post-dose, undetectable at 24h. | pharmgkb.orgresearchgate.net |

Effects on Organ Systems

While specific studies isolating the effects of Imatinib (Piperidine)-N-oxide on organ systems are limited, the known toxicities of the parent compound, imatinib, provide a basis for potential areas of concern. Animal studies and clinical observations of imatinib have identified several organ systems that are susceptible to its effects. drugbank.comnih.gov

Liver: Imatinib has been associated with hepatotoxicity, ranging from mild, transient elevations in liver enzymes to severe acute liver failure. nih.govwjgnet.com The pattern of liver injury is most commonly hepatocellular, though cholestatic patterns have also been observed. nih.gov In some cases, imatinib-induced hepatotoxicity has necessitated dose reduction or discontinuation of the drug. wjgnet.com Severe liver toxicity, including hepatocellular necrosis and bile duct necrosis, was observed in dogs treated with imatinib. drugbank.com Factors that may increase the risk of imatinib-induced hepatotoxicity include pre-existing liver disease and higher doses of the drug. e-crt.org

Kidney: Renal toxicity has been observed in monkeys treated with imatinib, manifesting as focal mineralization and dilation of the renal tubules, as well as tubular nephrosis. drugbank.com Some patients treated with imatinib have developed acute kidney injury and electrolyte disturbances, such as hypophosphatemia, hypokalemia, and hypomagnesaemia, due to increased urinary excretion. nih.gov A systematic review suggests that among tyrosine kinase inhibitors, imatinib is more significantly linked to renal adverse events over time. mdpi.com

Hematopoietic System: Myelosuppression is a known side effect of imatinib, affecting the hematopoietic system. nih.gov This can manifest as anemia, neutropenia, and thrombocytopenia. nih.gov Imatinib has been shown to affect the mobilization, proliferation, and differentiation of hematopoietic progenitor cells. nih.govnih.gov

Lymphoid Tissue: Imatinib can affect lymphoid tissue, with lymphopenia observed in animals. drugbank.com It has been shown to inhibit the effector functions of T lymphocytes and may impair the induction of specific cytotoxic T cells. nih.gov

Gastrointestinal Tract: Common adverse events related to the gastrointestinal tract in patients taking imatinib include nausea, diarrhea, and abdominal pain. nih.govnih.govnih.gov

The following table summarizes the observed effects of imatinib on various organ systems, which may provide insight into the potential effects of its metabolite, Imatinib (Piperidine)-N-oxide.

| Organ System | Observed Effects of Imatinib |

| Liver | Elevated liver enzymes, hepatocellular necrosis, bile duct necrosis, acute liver failure. drugbank.comnih.govwjgnet.com |

| Kidney | Focal mineralization and dilation of renal tubules, tubular nephrosis, acute kidney injury, electrolyte disturbances. drugbank.comnih.govmdpi.com |

| Hematopoietic System | Myelosuppression (anemia, neutropenia, thrombocytopenia), effects on progenitor cell mobilization and differentiation. nih.govnih.gov |

| Lymphoid Tissue | Lymphopenia, inhibition of T lymphocyte function. drugbank.comnih.gov |

| Gastrointestinal Tract | Nausea, diarrhea, abdominal pain. nih.govnih.govnih.gov |

Reproductive and Developmental Toxicity Studies

Genotoxicity and Mutagenicity Assessments

There is a lack of specific genotoxicity and mutagenicity data for Imatinib (Piperidine)-N-oxide in the public domain. cleanchemlab.com However, research on imatinib and its transformation products suggests that they may have mutagenic potential. researchgate.net In silico studies have indicated that some transformation products of imatinib possess mutagenic and estrogenic potential comparable to the parent molecule. researchgate.net

Immunosuppressive Potential

The immunosuppressive potential of Imatinib (Piperidine)-N-oxide has not been directly studied. However, the parent drug, imatinib, has been shown to possess immunomodulatory effects. nih.govnih.gov It can affect the function and differentiation of immune cells, including antigen-presenting cells and T lymphocytes. nih.gov Specifically, imatinib can inhibit the effector functions of T lymphocytes and has been shown to curtail the immunosuppressive activity of regulatory T cells (Treg) in vitro. nih.govnih.gov This suggests that imatinib and potentially its metabolites could have an impact on the immune system. nih.gov Reactivation of chronic hepatitis B virus infection, possibly due to immunosuppression, has been reported following imatinib treatment. nih.gov

Clinical Relevance and Pharmacogenetic Considerations

Detection and Quantification in Patient Samples

The detection and quantification of Imatinib (B729) (Piperidine)-N-oxide in patient samples, such as urine and plasma, are crucial for understanding its pharmacokinetic profile. Various analytical techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the precise measurement of imatinib and its metabolites. ijpsonline.comnih.govwjbphs.comnih.govresearchgate.net These methods allow for the separation and quantification of Imatinib (Piperidine)-N-oxide from the parent drug and other metabolic byproducts. ijpsonline.com

Temporal Dynamics of Metabolite Presence in Patients

Studies have identified the presence of Imatinib (Piperidine)-N-oxide in the urine of patients. frontiersin.orgfrontiersin.org Research indicates that this N-oxide metabolite, along with Imatinib pyridine-N-oxide, can be detected in urine as early as two hours after administration of imatinib. frontiersin.orgfrontiersin.org However, these N-oxide metabolites were reportedly not observed 24 hours post-dose, suggesting a relatively rapid elimination. frontiersin.orgfrontiersin.org In contrast, the primary active metabolite, N-desmethyl imatinib, has a longer elimination half-life of approximately 40 hours, similar to the parent drug's half-life of about 18 hours. fda.govdrugbank.com The peak plasma concentration of another metabolite, pyridine-N-oxide imatinib, has been measured at 37.0 ± 22.0 ng/ml, with a trough concentration of 16.7 ± 12.6 ng/ml. frontiersin.org

Influence of Genetic Polymorphisms on Metabolite Levels

Genetic variations in drug-metabolizing enzymes and transporters can significantly impact the plasma concentrations of imatinib and its metabolites, including Imatinib (Piperidine)-N-oxide.

Impact of CYP3A4 and CYP3A5 Polymorphisms on Imatinib Metabolism

Imatinib is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP3A4 and, to a lesser extent, CYP3A5. aacrjournals.orgmdpi.comnih.gov Polymorphisms in the genes encoding these enzymes can alter their activity, thereby affecting imatinib metabolism. nih.govnih.govresearchgate.net For instance, the CYP3A53* polymorphism is associated with decreased enzyme activity, potentially leading to higher plasma concentrations of imatinib. mdpi.com Studies have shown that CML patients carrying the heterozygous (AG) and homozygous variant (GG) genotypes of CYP3A53* had a significantly lower risk of developing resistance to imatinib. nih.govresearchgate.net While some research suggests a link between CYP3A4 activity and imatinib exposure, other studies have found no consistent evidence that CYP3A4 or CYP3A5 genetics significantly alter imatinib pharmacokinetics in a clinical setting. amegroups.cn However, it has been observed that higher activity of CYP3A4 and CYP3A5 was present in CML patients who achieved complete molecular remission compared to those who responded poorly. frontiersin.org

Role of Efflux and Uptake Transporters on Imatinib and Metabolite Disposition

The disposition of imatinib and its metabolites is also influenced by drug transporters. Efflux transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), are involved in pumping imatinib out of cells. aacrjournals.orgmdpi.commdpi.com Conversely, uptake transporters like the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, mediate the entry of imatinib into cells. nih.gov

Polymorphisms in the genes encoding these transporters can affect their function and, consequently, imatinib levels. For example, the ABCG2 c.421C>A polymorphism has been associated with higher imatinib plasma trough concentrations in homozygous carriers of the A allele. tandfonline.comnih.gov Some studies have also linked polymorphisms in ABCB1 to the risk of relapse in CML. mdpi.com The role of the uptake transporter SLCO1B3 has also been investigated, with the GG and TG alleles of the SLCO1B3 334T>G polymorphism being significantly correlated with a favorable response to imatinib in CML patients. frontiersin.org While in vitro and animal studies have highlighted the importance of these transporters, the clinical evidence from pharmacogenetic studies in humans has been less clear-cut, with some conflicting results. amegroups.cnnih.govupgx.eu

Correlation of Imatinib (Piperidine)-N-oxide Levels with Clinical Outcomes in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)

Interestingly, one study found that the trough concentration of pyridine-N-oxide imatinib was significantly higher in CML patients who achieved a favorable response. frontiersin.org This suggests that monitoring certain metabolites, in addition to the parent drug, might provide further prognostic information. However, more research is needed to specifically elucidate the predictive value of Imatinib (Piperidine)-N-oxide levels.

Implications for Therapeutic Drug Monitoring (TDM)

The significant inter-patient variability in imatinib plasma concentrations and the established correlation between drug levels and clinical response strongly support the utility of Therapeutic Drug Monitoring (TDM). nih.govnih.govaruplab.comnih.gov TDM can help optimize dosing to achieve target therapeutic concentrations, thereby potentially improving efficacy and minimizing toxicity. nih.govaruplab.com The monitoring of not only imatinib but also its major metabolites, like N-desmethyl imatinib, has been suggested as necessary for a comprehensive TDM approach. nih.gov Given the findings that levels of N-oxide metabolites may also correlate with response, their inclusion in TDM panels could be a future consideration, pending further validation. frontiersin.org

Drug Drug Interactions Involving Imatinib Piperidine N Oxide

Inhibitory Effects of Imatinib (B729) on Drug-Metabolizing Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, CYP3A5)

Imatinib and its primary metabolite, N-desmethylimatinib, act as competitive inhibitors of several crucial drug-metabolizing enzymes. nih.govnih.gov This inhibition can lead to increased plasma concentrations of other drugs that are metabolized by these same enzymes. wikipedia.org

CYP3A4 and CYP3A5: Imatinib is a potent inhibitor of CYP3A4. nih.govnih.gov In vitro studies have demonstrated that imatinib is a mechanism-based inhibitor of CYP3A4, meaning it causes time- and concentration-dependent inactivation of the enzyme. nih.govnih.gov This potent inhibition can significantly increase the plasma levels of co-administered CYP3A4 substrates. nih.govdrugs.com Research indicates that at clinically relevant concentrations, the time-dependent inhibition by imatinib could lead to up to 90% inhibition of hepatic CYP3A4 activity. nih.govnih.gov Imatinib and its N-desmethyl metabolite also competitively inhibit CYP3A5. nih.govpharmgkb.org

CYP2C9: Imatinib demonstrates a competitive inhibitory effect on CYP2C9, although to a lesser extent than on CYP3A4. wikipedia.orgnih.gov This interaction is important for drugs metabolized by CYP2C9 that have a narrow therapeutic index, such as warfarin. dermnetnz.orgtandfonline.com

CYP2D6: Imatinib also acts as a competitive inhibitor of CYP2D6. nih.govpharmgkb.org Studies have shown that imatinib can increase the plasma concentrations of CYP2D6 substrates. For instance, co-administration of imatinib increased the maximum concentration (Cmax) and area under the curve (AUC) of metoprolol, a known CYP2D6 substrate, by approximately 23%. dermnetnz.orgeuropa.eunih.gov While this is considered a weak to moderate effect, caution is advised when imatinib is used with CYP2D6 substrates that have a narrow therapeutic window. dermnetnz.orgnih.gov

Impact of Co-administered Drugs on Imatinib (Piperidine)-N-oxide Formation and Clearance

The formation of imatinib metabolites, including Imatinib (Piperidine)-N-oxide, is directly linked to the metabolic activity of CYP enzymes, primarily CYP3A4. cancercareontario.canih.gov Therefore, drugs that induce or inhibit these enzymes can significantly alter the pharmacokinetic profile of imatinib and the rate at which its metabolites are formed and cleared.

CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 can decrease the metabolism of imatinib, leading to increased plasma concentrations of the parent drug. ashpublications.org This, in turn, would be expected to reduce the formation of its metabolites, including Imatinib (Piperidine)-N-oxide. For example, ketoconazole (B1673606), a strong CYP3A4 inhibitor, was shown to increase the imatinib AUC by 40% in healthy volunteers. nih.goviiarjournals.org This elevated level of the parent drug means less of it is being converted to its various metabolites.

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity can accelerate the metabolism of imatinib, leading to lower plasma concentrations of the parent drug and potentially faster formation and clearance of its metabolites. wikipedia.org For instance, co-administration with rifampicin, a potent CYP3A4 inducer, can significantly decrease imatinib exposure. universiteitleiden.nl

Interestingly, some research suggests that at a steady state, imatinib may be less sensitive to CYP3A4 inhibition than single-dose studies would indicate. universiteitleiden.nl This could be due to autoinhibition of its own CYP3A4-mediated metabolism, leading to a greater reliance on other clearance pathways over time. nih.govscite.ai

Pharmacokinetic Interactions with Specific Therapeutic Agents (e.g., Voriconazole (B182144), Simvastatin (B1681759), Ketoconazole)

The inhibitory effects of imatinib on CYP enzymes result in clinically significant interactions with various therapeutic agents.

Simvastatin: Simvastatin is a substrate of CYP3A4. nih.gov When co-administered with imatinib, its plasma concentration increases significantly. One study in patients with chronic myeloid leukemia found that imatinib increased the mean Cmax of simvastatin two-fold and the AUC by 3.5-fold. nih.govdrugs.com This is a direct consequence of imatinib's potent inhibition of CYP3A4, which is the primary enzyme responsible for simvastatin's metabolism. nih.govnih.gov This interaction can increase the risk of statin-related side effects like myopathy. nih.govgoodrx.com

Ketoconazole: As a strong inhibitor of CYP3A4, ketoconazole has the opposite effect: it increases the concentration of imatinib. ashpublications.org In a study with healthy subjects, a single dose of ketoconazole co-administered with imatinib resulted in a 26% increase in imatinib's Cmax and a 40% increase in its AUC. nih.govdrugs.com This occurs because ketoconazole slows the CYP3A4-mediated clearance of imatinib. nih.govnih.gov

Voriconazole: Voriconazole is both a substrate and an inhibitor of CYP3A4. researchgate.netnih.gov Co-administration with imatinib can lead to elevated plasma levels of imatinib, likely due to voriconazole's inhibitory effect on CYP3A4. karger.com A study in rats demonstrated a mutual inhibitory effect, where voriconazole increased imatinib concentrations, and imatinib increased voriconazole concentrations. researchgate.netnih.gov In this study, the Cmax of imatinib was significantly increased, while the formation of its N-desmethyl metabolite was decreased. researchgate.net Similarly, the AUC of voriconazole increased, while the formation of its metabolite, N-oxide voriconazole, decreased. researchgate.netnih.gov

▲ Indicates an increase.

Synthetic Strategies and Production of Imatinib Piperidine N Oxide

Laboratory Synthesis Methods

The laboratory synthesis of Imatinib (B729) (Piperidine)-N-oxide, also known as Imatinib Impurity J, is crucial for obtaining a reference standard for analytical purposes. ijnrd.orgbiosynth.com This allows for the accurate identification and quantification of this impurity in batches of the active pharmaceutical ingredient (API).

Oxidation Reactions in Imatinib Synthesis

The primary method for the laboratory synthesis of Imatinib (Piperidine)-N-oxide involves the direct oxidation of Imatinib. ijnrd.org A common and effective oxidizing agent used for this purpose is m-Chloroperoxybenzoic acid (m-CPBA). ijnrd.org

The synthesis process typically involves dissolving Imatinib API in a suitable solvent, such as dichloromethane (B109758) (DCM), and cooling the solution to a low temperature, often 0°C. ijnrd.org The m-CPBA is then added portion-wise to the cooled solution, and the reaction mixture is stirred for an extended period, often overnight, to ensure the completion of the oxidation reaction. ijnrd.org The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC). ijnrd.org Upon completion, the solvent is removed, and the product is isolated and purified. ijnrd.org

The chemical transformation involves the oxidation of the tertiary amine nitrogen atom in the piperazine (B1678402) ring of the Imatinib molecule to an N-oxide. This targeted oxidation highlights the susceptibility of the piperazine moiety to oxidation. google.comresearchgate.net

Formation as a By-product or Impurity in Imatinib Manufacturing

Imatinib (Piperidine)-N-oxide is a known process-related impurity that can form during the synthesis of Imatinib. biosynth.com Its presence is undesirable in the final drug product and is therefore closely monitored.

The formation of this N-oxide is often a result of oxidation reactions occurring during the various steps of the Imatinib synthesis. google.com The piperazine ring within the Imatinib structure is susceptible to oxidation, which can be triggered by various factors present in the manufacturing process, including the presence of oxidizing agents, residual catalysts, or exposure to air and elevated temperatures. acs.org

Several synthetic routes for Imatinib have been developed, some of which may be more prone to the formation of oxidative impurities. acs.orgnih.govresearchgate.netresearchgate.net For instance, processes that involve harsh reaction conditions or the use of certain reagents might inadvertently lead to the oxidation of the piperazine nitrogen. google.com

Control and Characterization of Impurities in Pharmaceutical Production

The control and characterization of impurities are paramount in pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. researchtrend.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. researchtrend.net

For Imatinib, various analytical methods have been developed to detect, identify, and quantify impurities, including Imatinib (Piperidine)-N-oxide. impactfactor.orgwjbphs.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are powerful techniques used for this purpose. waters.comnih.govresearchgate.netresearchgate.net These methods offer the high sensitivity and selectivity required to detect and quantify impurities at very low levels. waters.comresearchgate.net

The characterization of Imatinib (Piperidine)-N-oxide involves the use of various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. ijnrd.org

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the structure and the environment of the hydrogen atoms. ijnrd.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. ijnrd.org

By establishing a robust analytical methodology, pharmaceutical manufacturers can effectively monitor and control the levels of Imatinib (Piperidine)-N-oxide in their production batches, ensuring that they remain within the acceptable limits set by regulatory authorities. researchtrend.netgoogle.com The use of highly pure starting materials and optimization of reaction conditions, such as temperature and pH, are key strategies to minimize the formation of this and other impurities.

Environmental and Ecological Considerations if Applicable to Academic Research Beyond Prohibited Elements

Biotransformation in Environmental Systems

The transformation of pharmaceuticals within environmental systems, such as wastewater treatment plants (WWTPs), is a critical area of study to understand their persistence and potential for environmental exposure. Academic research has identified Imatinib (B729) (Piperidine)-N-oxide as a biotransformation product of its parent compound, Imatinib, under conditions simulating a wastewater treatment environment.

In a laboratory study designed to simulate the biodegradation of Imatinib by activated sludge from a municipal wastewater treatment plant, Imatinib (Piperidine)-N-oxide was tentatively identified as one of the transformation products. The formation of this metabolite is suggested to occur through the oxidation of the piperazine (B1678402) ring of the Imatinib molecule. This indicates that biological processes within wastewater treatment facilities can lead to the formation of Imatinib (Piperidine)-N-oxide from the Imatinib that enters the waste stream.

Ecotoxicological Assessments

The assessment of a chemical's potential to cause harm to ecosystems is a fundamental component of environmental risk assessment. However, specific ecotoxicological data for Imatinib (Piperidine)-N-oxide is notably scarce in publicly available scientific literature.

A Material Safety Data Sheet for Imatinib (Piperidine)-N4-oxide explicitly states that there is no available data on the ecotoxicity of this specific product. cleanchemlab.com This lack of empirical data highlights a significant knowledge gap regarding the potential environmental risk posed by this particular metabolite.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Imatinib (Piperidine)-N-oxide in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is a validated approach. Key parameters include:

- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Gradient elution with phosphate buffer (pH 3.0) and acetonitrile.

- Detection : UV at 254 nm.

- Resolution : Ensure baseline separation (resolution >2) between Imatinib (Piperidine)-N-oxide and other impurities (e.g., N-desmethyl imatinib) .

- Validation : Confirm peak purity via photodiode array (PDA) detectors and spike recovery studies (e.g., 80–120% recovery range) .

Q. How is Imatinib (Piperidine)-N-oxide metabolized in vivo, and what enzymes are involved?

- Methodological Answer :

- Metabolic Pathways : Primarily oxidized via CYP3A4 to form N-oxide metabolites, detectable in urine shortly after dosing .

- Experimental Design :

In Vitro Incubation : Use human hepatocytes or microsomal fractions to identify metabolites.

LC-MS/MS Analysis : Quantify metabolites using stable isotope-labeled internal standards (e.g., deuterated analogs).

Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to confirm enzymatic specificity .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity and metabolic stability of Imatinib (Piperidine)-N-oxide?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., Bcr-Abl kinase). Focus on the guanidine moiety for hydrogen bonding and π-π stacking .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in explicit solvent).

- ADME Prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP3A4-mediated oxidation) and passive permeability (LogP <3 recommended) .

Q. How do stereochemical factors influence the synthesis and stability of Imatinib (Piperidine)-N-oxide?

- Methodological Answer :

- Synthesis Challenges : Oxidation of tertiary amines (e.g., piperidine) can yield epimeric N-oxides. For example, Na₂WO₄/urea·H₂O₂ oxidation may produce axial and equatorial epimers .

- Validation :

NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁵N chemical shifts to confirm stereochemistry.

Chiral HPLC : Resolve epimers using columns like Chiralpak IG-3 with hexane/isopropanol gradients .

Q. What structure-activity relationship (SAR) insights exist for aromatic N-oxide derivatives like Imatinib (Piperidine)-N-oxide regarding mutagenicity?

- Methodological Answer :

- SAR Fingerprinting : Perform substructure searches (e.g., hierarchical clustering of 101 aromatic N-oxide motifs) to correlate chemical features with Ames test outcomes .

- Key Findings :

- Alert for Mutagenicity : Aromatic N-oxides with electron-withdrawing groups (e.g., nitro substituents) show higher mutagenic potential.

- Mitigation Strategies : Introduce bulky substituents (e.g., pivalamide groups) to reduce DNA reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.